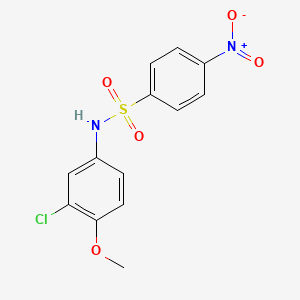![molecular formula C17H18N2O2 B5763116 N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)
N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide, commonly known as NAPA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of NAPA is not well understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, which are involved in pain and inflammation. Additionally, NAPA has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are responsible for the breakdown of cellular components.
Biochemical and Physiological Effects:
NAPA has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain and inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. Moreover, NAPA has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
NAPA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. Additionally, its potent analgesic and anti-inflammatory effects make it a useful tool for studying pain and inflammation in animal models. However, NAPA has some limitations, including its relatively low solubility in water, which can limit its use in certain applications.
Orientations Futures
NAPA has several potential future directions, including its use as a building block for the synthesis of various polymers and materials. Additionally, its potent analgesic and anti-inflammatory effects make it a promising candidate for the development of novel painkillers. Moreover, its ability to induce apoptosis in cancer cells makes it a potential candidate for the development of anticancer agents. Further research is needed to fully understand the mechanisms of action of NAPA and its potential applications in various fields.
Méthodes De Synthèse
NAPA can be synthesized through a multistep process involving the reaction of 4-amino-2-methylacetanilide with acetic anhydride, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained after purification through recrystallization. The synthesis of NAPA has been optimized to increase the yield and purity of the compound, making it suitable for various applications.
Applications De Recherche Scientifique
NAPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel painkillers. Additionally, NAPA has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Moreover, NAPA has been studied for its potential applications in material science, as it can be used as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
N-(4-acetamido-2-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-10-15(18-13(2)20)8-9-16(12)19-17(21)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLRGGBFJRFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-methylphenyl)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)
![4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5763063.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)



![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)

